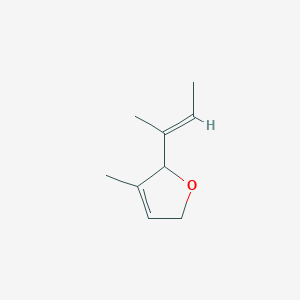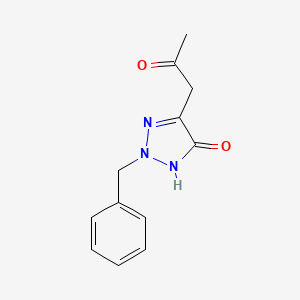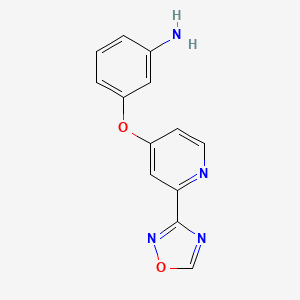
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and linked to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of amidoximes with carboxylic acid derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide at ambient temperature.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the aniline moiety: The final step involves the nucleophilic aromatic substitution of the pyridine-oxadiazole intermediate with aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
Oxidation: Nitro- or nitroso-substituted derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
類似化合物との比較
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar structure but with different substitution patterns.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and substitution patterns.
Pyridine-oxadiazole hybrids: Compounds with similar core structures but different functional groups attached to the pyridine or oxadiazole rings.
Uniqueness
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is unique due to its specific combination of the 1,2,4-oxadiazole ring with a pyridine and aniline moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
943632-46-0 |
|---|---|
分子式 |
C13H10N4O2 |
分子量 |
254.24 g/mol |
IUPAC名 |
3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H10N4O2/c14-9-2-1-3-10(6-9)19-11-4-5-15-12(7-11)13-16-8-18-17-13/h1-8H,14H2 |
InChIキー |
LWBCPWDLJLQIKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

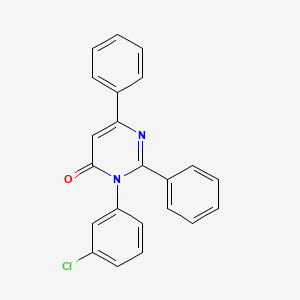
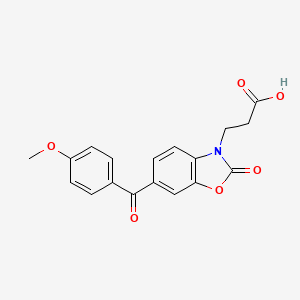
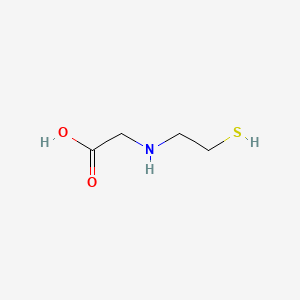
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)

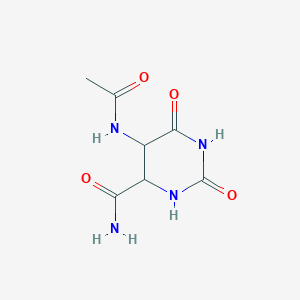
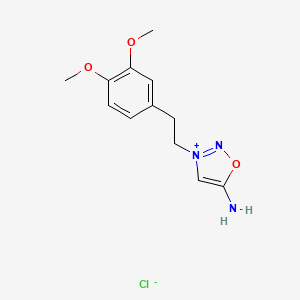
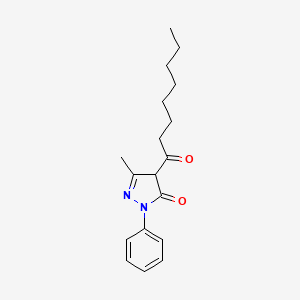
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
